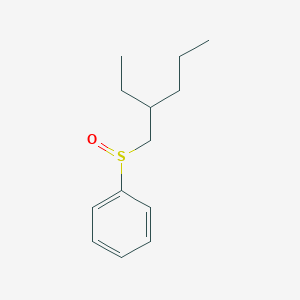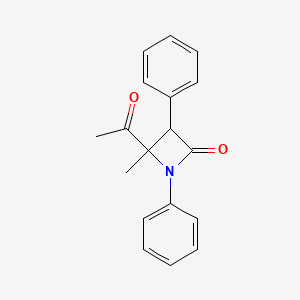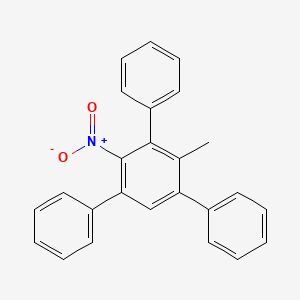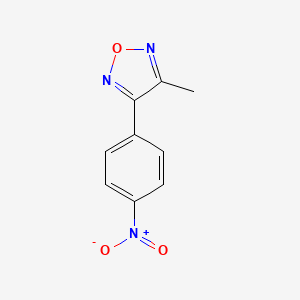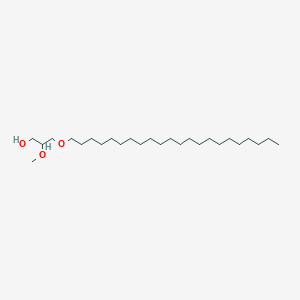
3-(Docosyloxy)-2-methoxypropan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Docosyloxy)-2-methoxypropan-1-OL is an organic compound characterized by the presence of a long docosyl chain attached to a glycerol backbone This compound is notable for its unique structural features, which include a methoxy group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Docosyloxy)-2-methoxypropan-1-OL typically involves the esterification of docosanol with 2-methoxy-1,3-propanediol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Docosyloxy)-2-methoxypropan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted ethers or esters.
Applications De Recherche Scientifique
3-(Docosyloxy)-2-methoxypropan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and as a component in lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.
Mécanisme D'action
The mechanism of action of 3-(Docosyloxy)-2-methoxypropan-1-OL involves its interaction with lipid membranes. The docosyl chain integrates into the lipid bilayer, while the hydrophilic glycerol backbone interacts with the aqueous environment. This amphiphilic nature allows it to stabilize cell membranes and enhance the delivery of hydrophobic drugs. The compound may also interact with specific molecular targets, such as membrane proteins, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Glycerol monostearate: An ester of glycerol and stearic acid used as an emulsifier.
2-Methoxyethanol: A simple ether used as a solvent and chemical intermediate.
Uniqueness
3-(Docosyloxy)-2-methoxypropan-1-OL is unique due to its combination of a long aliphatic chain and a glycerol backbone with a methoxy group. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Unlike simpler compounds like docosanol or glycerol monostearate, it offers enhanced functionality in stabilizing lipid membranes and facilitating drug delivery.
Propriétés
Numéro CAS |
84337-45-1 |
|---|---|
Formule moléculaire |
C26H54O3 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
3-docosoxy-2-methoxypropan-1-ol |
InChI |
InChI=1S/C26H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-29-25-26(24-27)28-2/h26-27H,3-25H2,1-2H3 |
Clé InChI |
JKAFJJZTEQBXLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOCC(CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


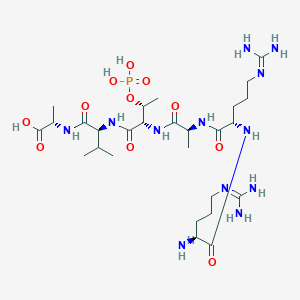
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
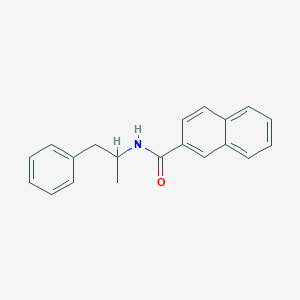

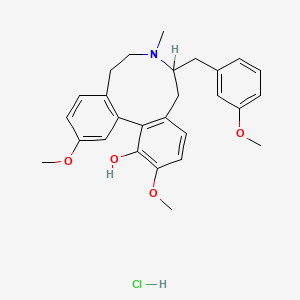
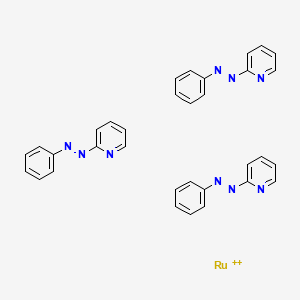
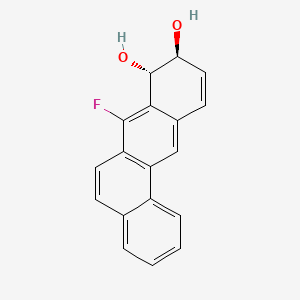
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)

![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
